molecular formula C14H24N2O2S3 B2743034 ({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine CAS No. 1428373-98-1

({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine

Cat. No.: B2743034
CAS No.: 1428373-98-1
M. Wt: 348.54
InChI Key: QASXWVKQCRACER-UHFFFAOYSA-N
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Description

({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine is a complex organic compound that features a thiazepane ring, a thiophene ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiazepane ring is then formed through a cyclization reaction involving the thiophene derivative and a suitable amine under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted thiazepane derivatives.

Mechanism of Action

The mechanism of action of ({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

({4-[(5-Ethylthiophen-2-yl)sulfonyl]-1,4-thiazepan-3-yl}methyl)dimethylamine is unique due to its combination of a thiazepane ring and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

1-[4-(5-ethylthiophen-2-yl)sulfonyl-1,4-thiazepan-3-yl]-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2S3/c1-4-13-6-7-14(20-13)21(17,18)16-8-5-9-19-11-12(16)10-15(2)3/h6-7,12H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASXWVKQCRACER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CCCSCC2CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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